molecular formula C11H16N2O2 B14810307 5-Cyclopropoxy-3-methoxy-N,N-dimethylpyridin-2-amine

5-Cyclopropoxy-3-methoxy-N,N-dimethylpyridin-2-amine

Cat. No.: B14810307
M. Wt: 208.26 g/mol
InChI Key: QXQOGDDYQAOXKT-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-3-methoxy-N,N-dimethylpyridin-2-amine is an organic compound with the molecular formula C11H16N2O2 and a molecular weight of 208.259 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a methoxy group, and a dimethylamino group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-3-methoxy-N,N-dimethylpyridin-2-amine typically involves the reaction of 3-methoxy-2-nitropyridine with cyclopropyl alcohol in the presence of a base, followed by reduction of the nitro group to an amine . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-3-methoxy-N,N-dimethylpyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group in the precursor can be reduced to an amine.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Palladium on carbon (Pd/C) in the presence of hydrogen gas is commonly used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

5-Cyclopropoxy-3-methoxy-N,N-dimethylpyridin-2-amine has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its effects on neurotransmitter systems.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-3-methoxy-N,N-dimethylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully elucidate its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclopropoxy-3-methoxy-N,N-dimethylpyridin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

5-cyclopropyloxy-3-methoxy-N,N-dimethylpyridin-2-amine

InChI

InChI=1S/C11H16N2O2/c1-13(2)11-10(14-3)6-9(7-12-11)15-8-4-5-8/h6-8H,4-5H2,1-3H3

InChI Key

QXQOGDDYQAOXKT-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=C(C=N1)OC2CC2)OC

Origin of Product

United States

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